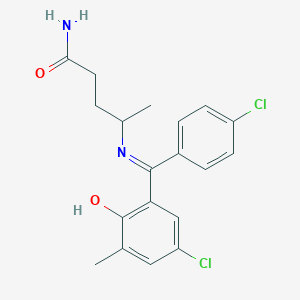
4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the class of compounds known as Schiff bases, which are characterized by the presence of an imine functional group (-C=N-) and have been shown to possess a broad range of biological activities.
Wirkmechanismus
The mechanism of action of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. Additionally, it has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately apoptosis.
Biochemische Und Physiologische Effekte
Studies have shown that 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide can modulate various biochemical and physiological processes in cells. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a role in cancer cell invasion and metastasis. Additionally, it has been shown to induce the expression of various antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, it has been shown to possess a broad spectrum of activity against various cancer cell types. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide. One area of interest is its potential as a combination therapy with other anticancer agents, which may enhance its efficacy and reduce toxicity. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, there is potential for the development of derivatives of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide with improved pharmacological properties.
Synthesemethoden
The synthesis of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide is typically achieved through a multi-step process involving the reaction of 5-chloro-2-hydroxy-3-methylbenzaldehyde with 4-chlorobenzylamine to form the corresponding Schiff base. This intermediate is then reacted with pentanoyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide have been the subject of numerous studies. One area of research has focused on its potential as an anticancer agent, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Eigenschaften
CAS-Nummer |
104775-04-4 |
|---|---|
Produktname |
4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide |
Molekularformel |
C19H20Cl2N2O2 |
Molekulargewicht |
379.3 g/mol |
IUPAC-Name |
4-[[(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methylidene]amino]pentanamide |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-11-9-15(21)10-16(19(11)25)18(13-4-6-14(20)7-5-13)23-12(2)3-8-17(22)24/h4-7,9-10,12,25H,3,8H2,1-2H3,(H2,22,24) |
InChI-Schlüssel |
FYDZOPPVCGTPEJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C(=NC(C)CCC(=O)N)C2=CC=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C(=NC(C)CCC(=O)N)C2=CC=C(C=C2)Cl)Cl |
Synonyme |
4-[[(E)-(3-chloro-5-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-(4-chlor ophenyl)methyl]amino]pentanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



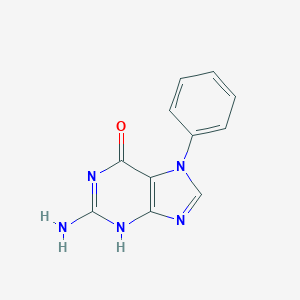
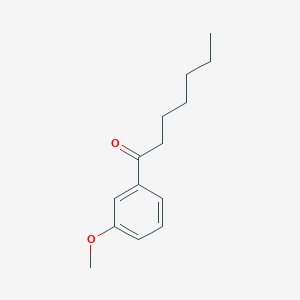
![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)
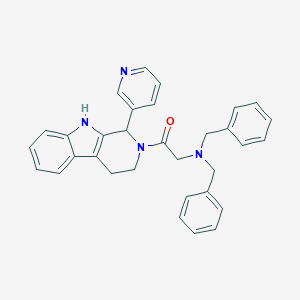

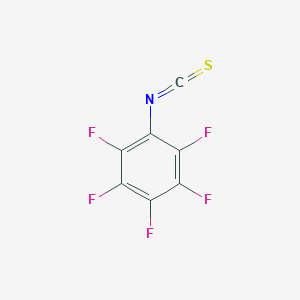



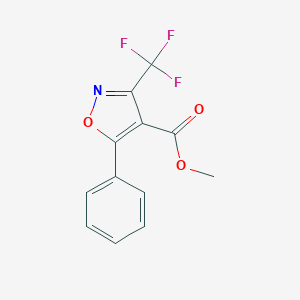

![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)

